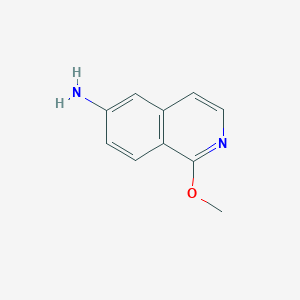

1-Methoxyisoquinolin-6-amine

描述

Contextualization within Isoquinoline (B145761) Alkaloid and Amine Chemistry Research

The compound 1-Methoxyisoquinolin-6-amine is a heterocyclic aromatic molecule that belongs to two significant classes of organic compounds: isoquinoline alkaloids and amines. Isoquinoline alkaloids are a vast and important class of nitrogen-containing natural products, predominantly found in the plant kingdom. rsc.org Derived from amino acid precursors like tyrosine or phenylalanine, these compounds exhibit a wide range of structural diversity and significant bioactivities, including antitumor, anti-inflammatory, antibacterial, and neuroprotective effects. rsc.orgmdpi.comnih.gov Research into isoquinoline alkaloids has been a cornerstone of natural product chemistry for over two centuries, beginning with the isolation of morphine in the early 19th century. rsc.orgnih.gov Many derivatives are used as pharmaceuticals, highlighting their success in drug discovery. rsc.orgnih.gov

Amines, characterized by a nitrogen atom bonded to carbon atoms, are fundamental functional groups in organic and medicinal chemistry. ijrpr.com Their ability to form hydrogen bonds and participate in electrostatic interactions makes them ubiquitous in pharmaceuticals, with over 40% of drugs and drug candidates containing an amine motif. stereoelectronics.orgillinois.edu The basicity of the amine group is a key physicochemical property that influences a molecule's behavior in biological systems. drughunter.com The field of amine chemistry is continually evolving, with ongoing research focused on developing novel synthetic methods and new amine-based therapeutics. ijrpr.comacs.org

This compound incorporates the core isoquinoline scaffold, substituted with both a methoxy (B1213986) group (-OCH₃) at the 1-position and a primary amine group (-NH₂) at the 6-position. This unique combination of a well-established bioactive scaffold and a critical pharmacophoric group positions it as a compound of significant interest for synthetic and medicinal chemistry exploration.

Historical Trajectory of Research Involving this compound and Related Scaffolds

The scientific journey of isoquinoline alkaloids spans more than 200 years, yielding a rich understanding of their chemistry and pharmacology. nih.gov This history includes the development of classical synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern techniques such as regioselective direct ring metalation. researchgate.netbeilstein-journals.org

While the broader class of isoquinolines is extensively studied, specific research focused exclusively on this compound is not widely documented in publicly available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 347146-47-8, and its entry in chemical databases. bldpharm.comnih.gov However, detailed studies on its synthesis and biological properties are sparse.

Research on structurally related scaffolds provides a valuable historical and methodological context. For instance, synthetic strategies have been reported for various isomers and analogues:

6-Methoxyisoquinolin-1-amine: An isomer of the title compound, its synthesis has been achieved via the amination of 6-methoxyisoquinoline (B27300) 2-oxide. researchgate.netsigmaaldrich.com

7-Hydroxy-6-methoxy-1-methylisoquinoline: A novel total synthesis for this natural alkaloid was developed using direct metalation of a substituted isoquinoline followed by methylation. beilstein-journals.org This highlights a modern approach to functionalizing the C1 position.

Complex Pharmaceutical Intermediates: A large-scale synthesis was developed for a complex drug candidate, PF-06650833, which features a 1-alkoxy-7-methoxyisoquinoline-6-carboxamide core. acs.orgresearchgate.net This demonstrates the utility of substituted isoquinolines as key building blocks in the pharmaceutical industry.

Rationale for Academic Investigation of this compound: Current Gaps and Future Prospects

The rationale for investigating this compound is rooted in the established importance of its constituent parts. The isoquinoline ring system is considered a "privileged scaffold" in drug design, meaning it is a structural framework that can bind to multiple biological targets, leading to a high success rate in the development of new drugs. nih.govbeilstein-journals.org Similarly, the amine functional group is critical for molecular recognition and modulating the physicochemical properties of drug molecules. stereoelectronics.orgdrughunter.com The combination of these features in a single, relatively simple molecule makes it a prime candidate for academic and industrial research.

A significant current gap in the literature is the lack of dedicated research on this compound. While many of its physicochemical properties have been predicted computationally, there is a scarcity of experimentally verified data on its synthesis, reactivity, and biological activity. nih.govuni.lu This information deficit presents a clear opportunity for new research.

The future prospects for this compound are promising and multifaceted:

Biological Screening: Given the broad spectrum of activities displayed by isoquinoline alkaloids, this compound could be synthesized and screened for various therapeutic effects, such as anticancer, antimicrobial, or neuroprotective properties. rsc.orgmdpi.comnih.gov

Synthetic Intermediate: It can serve as a versatile building block for the synthesis of more complex molecules. The primary amine group provides a reactive handle for further functionalization, enabling the creation of libraries of novel compounds for drug discovery programs.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of this compound and its isomers (e.g., where the methoxy and amine groups are at different positions) would provide valuable insights into how substituent placement on the isoquinoline core influences biological activity.

Overview of Major Research Domains Related to this compound

The study of this compound logically falls into several key research domains:

Synthetic Organic Chemistry: A primary focus would be the development of efficient and scalable synthetic routes to produce the compound. This could involve adapting known methods, such as the amination of isoquinoline precursors, or exploring novel strategies like transition metal-catalyzed cross-coupling reactions. researchgate.netvulcanchem.com

Medicinal Chemistry and Drug Discovery: This domain would involve using the compound as a lead structure or a scaffold for the design and synthesis of new therapeutic agents. By modifying its structure, researchers can aim to optimize its potency, selectivity, and pharmacokinetic properties for a specific biological target. nih.govnih.gov

Pharmacology and Chemical Biology: Once synthesized, the compound would be subjected to a battery of pharmacological tests to identify and characterize its biological effects. This research would aim to uncover its mechanism of action by identifying the specific proteins, enzymes, or receptors with which it interacts. mdpi.comnih.gov The known propensity of isoquinoline alkaloids to bind to proteins and nucleic acids provides a strong basis for such investigations. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 347146-47-8 | bldpharm.com |

| Molecular Formula | C₁₀H₁₀N₂O | nih.govuni.lu |

| Molecular Weight | 174.20 g/mol | bldpharm.comnih.gov |

| Monoisotopic Mass | 174.07932 Da | uni.lu |

| IUPAC Name | This compound | nih.gov |

| SMILES | COC1=NC=CC2=C1C=CC(=C2)N | bldpharm.comuni.lu |

| Predicted XlogP | 1.7 | uni.lu |

| Physical Form | Solid (predicted/from suppliers) | sigmaaldrich.com |

Table 2: Examples of Biological Activities in Related Isoquinoline Alkaloids

| Compound | Biological Activity | Reference |

| Berberine | Antibacterial, Antitumor, Anti-inflammatory | rsc.orgnih.gov |

| Morphine | Analgesic | rsc.orgnih.gov |

| Sanguinarine | Anticancer, Antimicrobial | nih.gov |

| Tetrahydropalmatine | Neuroprotective | mdpi.com |

| Papaverine | Smooth muscle relaxant | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-methoxyisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVZMXJKUUYKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627499 | |

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-47-8 | |

| Record name | 1-Methoxyisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Methoxyisoquinolin 6 Amine

Retrosynthetic Analysis of the 1-Methoxyisoquinolin-6-amine Molecular Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned, revolving around the formation of the isoquinoline (B145761) core.

A primary disconnection across the C1-N and C4-C4a bonds suggests a Pomeranz-Fritsch reaction pathway. This approach disconnects the molecule into a substituted benzaldehyde (B42025) and an aminoacetal derivative. The key challenge in this route is the strategic placement and protection of the amine functionality on the aromatic ring throughout the synthesis.

Alternatively, a disconnection across the N-C1 and C6-C5 bonds points towards a Bischler-Napieralski reaction . This strategy starts from a substituted phenethylamine (B48288) and an acyl chloride or equivalent. This would involve cyclization to form a dihydroisoquinoline, followed by oxidation. The methoxy (B1213986) group at C1 would likely be introduced in a subsequent step.

A third disconnection strategy involves functional group interconversion (FGI). The C1-methoxy bond can be retrosynthetically disconnected to a C1-chloro or C1-hydroxy (isoquinolone) precursor, which is a common intermediate in isoquinoline synthesis. thieme-connect.comchemicalbook.com Similarly, the C6-amino group can be derived from the reduction of a C6-nitro group, a versatile and widely used transformation. mdpi.comresearchgate.net

These disconnections give rise to several potential synthetic routes, which can be categorized as linear or convergent.

Classical and Established Synthetic Routes to this compound

Established methods for isoquinoline synthesis, primarily the Pomeranz-Fritsch and Bischler-Napieralski reactions, offer reliable, albeit often lengthy, pathways to substituted isoquinolines like this compound.

Multi-Step Linear Synthesis Pathways

Linear syntheses construct the molecule in a step-by-step fashion, where the product of one reaction becomes the substrate for the next.

One plausible linear synthesis based on the Pomeranz-Fritsch reaction would commence with a suitably substituted benzaldehyde, such as 4-nitrobenzaldehyde (B150856). The synthesis would proceed as follows:

Formation of Benzalaminoacetal: Reaction of 4-nitrobenzaldehyde with aminoacetaldehyde diethyl acetal.

Cyclization: Acid-catalyzed cyclization (e.g., with sulfuric acid) to form 6-nitroisoquinoline (B1610068). nih.govorganicreactions.orgwikipedia.org

Activation at C1: Conversion of the 6-nitroisoquinoline to 1-chloro-6-nitroisoquinoline (B571658), often via an N-oxide intermediate followed by treatment with a chlorinating agent like POCl₃.

Methoxylation: Nucleophilic substitution of the chloride at C1 with sodium methoxide (B1231860) to yield 1-methoxy-6-nitroisoquinoline. thieme-connect.com

Reduction: Reduction of the nitro group at C6 to the desired amine using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation to afford this compound.

A Bischler-Napieralski-based linear route would typically start from a phenethylamine derivative:

Amide Formation: Acylation of a β-phenylethylamine with an appropriate acyl chloride. For the target molecule, starting with a 3-hydroxyphenethylamine allows for later introduction of the C6-amino group via nitration.

Cyclization: Dehydrative cyclization using a condensing agent like POCl₃ or P₂O₅ to form a dihydroisoquinoline. aurigeneservices.comwikipedia.orgorganic-chemistry.org

Aromatization: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.

Functional Group Manipulations: A series of steps would be required to install the C1-methoxy and C6-amino groups, potentially involving nitration, chlorination, methoxylation, and reduction, similar to the Pomeranz-Fritsch pathway.

Convergent Synthesis Strategies

For this compound, a convergent strategy could involve the synthesis of a core isoquinoline structure, which is then functionalized. For example, a key intermediate such as 1,6-dichloroisoquinoline (B1323182) could be synthesized. One fragment would then be used to introduce the methoxy group at C1, and another fragment could be used for the introduction of the amino group at C6.

A hypothetical convergent approach:

Fragment A Synthesis: Preparation of 1-chloro-6-nitroisoquinoline. thieme-connect.com

Fragment B Synthesis: Not applicable in a simple sense for this small molecule, but the principle involves late-stage coupling.

Coupling and Final Steps: The 1-chloro-6-nitroisoquinoline intermediate is then subjected to sequential or one-pot reactions to introduce the methoxy and amino groups. For instance, selective methoxylation at C1 followed by reduction of the nitro group. The improved efficiency comes from optimizing the synthesis of the key nitro-chloro intermediate separately before the final, potentially sensitive, functionalization steps.

Exploration of Novel and Emerging Synthetic Approaches to this compound

Modern synthetic chemistry offers a range of novel and more efficient methods for the construction and functionalization of heterocyclic systems, including the isoquinoline core.

Catalytic Methods for Isoquinoline Core Formation

Recent advances have focused on transition-metal-catalyzed reactions to build the isoquinoline skeleton, often with higher efficiency and milder reaction conditions than classical methods. These include:

Palladium-catalyzed C-H activation/annulation: This strategy can construct substituted isoquinolones from N-methoxybenzamides and allenoates, which can be further modified to the desired isoquinoline. organicreactions.org

Rhodium(III)-catalyzed C-H functionalization/aromatization: A redox-neutral approach allows the synthesis of isoquinolines from aromatic oxime esters and 1,3-dienes with high regioselectivity. thieme-connect.com

While not yet reported specifically for this compound, these methods offer potential for more direct routes to highly substituted isoquinoline intermediates.

Regioselective Functionalization Techniques at C1, C6, and Other Positions

The direct functionalization of a pre-formed isoquinoline ring is an attractive strategy.

Regioselective C-H Amination: Direct C-H amination is a powerful tool for introducing nitrogen-containing functional groups. rsc.orgnih.gov A hypothetical route could involve the synthesis of 1-methoxyisoquinoline followed by a directed or inherent regioselective C-H amination at the C6 position. Catalytic systems for such transformations are an active area of research. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: A more established modern approach would be the use of palladium-catalyzed cross-coupling reactions. A plausible route would involve the synthesis of 6-bromo-1-chloroisoquinoline. This intermediate could then undergo a selective Buchwald-Hartwig amination at the C6 position, followed by a nucleophilic aromatic substitution or a second cross-coupling reaction to install the methoxy group at C1. The order of these steps would be crucial to avoid side reactions. The synthesis of various aminoisoquinolines via palladium-catalyzed amination of halo-isoquinolines has been demonstrated. mdpi.com

Functionalization via N-Oxides: The activation of the isoquinoline ring through N-oxidation allows for selective functionalization. For instance, 6-methoxyisoquinoline (B27300) can be oxidized to its N-oxide, which can then undergo amination at the C1 position. researchgate.net This strategy could be adapted, starting with a 6-aminoisoquinoline (B57696) N-oxide (with a protected amino group) to introduce the C1 substituent.

Below is a table summarizing the potential synthetic intermediates and the reactions to obtain them.

| Intermediate Compound | Starting Material(s) | Reaction Type |

| 6-Nitroisoquinoline | 4-Nitrobenzaldehyde, Aminoacetaldehyde diethyl acetal | Pomeranz-Fritsch Reaction |

| 1-Chloro-6-nitroisoquinoline | 6-Nitroisoquinoline | N-oxidation followed by chlorination (e.g., with POCl₃) |

| 1-Methoxy-6-nitroisoquinoline | 1-Chloro-6-nitroisoquinoline, Sodium methoxide | Nucleophilic Aromatic Substitution |

| This compound | 1-Methoxy-6-nitroisoquinoline | Reduction of nitro group (e.g., with SnCl₂/HCl) |

| 3,4-Dihydroisoquinoline derivative | Substituted β-phenylethylamide | Bischler-Napieralski Reaction |

| 6-Bromo-1-methoxyisoquinoline | 6-Bromo-1-chloroisoquinoline, Sodium methoxide | Nucleophilic Aromatic Substitution |

| This compound | 6-Bromo-1-methoxyisoquinoline, Ammonia (B1221849) source | Buchwald-Hartwig Amination |

Modern Amination Procedures at the C6 Position

The introduction of an amino group at the C6 position of the 1-methoxyisoquinoline core is a critical transformation. Modern organic synthesis offers several powerful methods to achieve this, primarily revolving around transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination

A leading strategy for the formation of C-N bonds in aromatic systems is the Buchwald-Hartwig amination. organic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone in medicinal and process chemistry due to its broad substrate scope and functional group tolerance. nih.gov The general mechanism involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the active catalyst. libretexts.orghbni.ac.in

For the synthesis of this compound, this would typically involve the coupling of 6-halo-1-methoxyisoquinoline (where the halogen is bromine or chlorine) with an ammonia surrogate or a protected amine, followed by deprotection. The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with bulky, electron-rich ligands often providing the best results. libretexts.org The reaction conditions, including the choice of base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide), solvent, and temperature, must be carefully optimized to achieve high yields. hbni.ac.in

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway for introducing the C6-amino group. masterorganicchemistry.com This reaction is contingent on the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub In the context of the 1-methoxyisoquinoline system, the inherent electron-deficient nature of the isoquinoline ring can facilitate this reaction.

The synthesis would proceed by reacting a 1-methoxyisoquinoline derivative bearing a good leaving group (such as a halogen or a nitro group) at the C6 position with a nucleophilic source of nitrogen, like ammonia or an amine. pressbooks.pubmdpi.com The reaction is often carried out at elevated temperatures and may require the use of a strong base. pressbooks.pub The efficiency of the SNAr reaction is highly dependent on the electronic properties of the isoquinoline ring and the nature of the leaving group. masterorganicchemistry.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to minimize environmental impact and enhance safety. acs.orgrsc.org The synthesis of this compound can be made more sustainable by adhering to these principles.

Key considerations include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as the Buchwald-Hartwig amination, are inherently more atom-economical than stoichiometric methods. sciencenet.cn

Use of Safer Solvents and Auxiliaries: The selection of solvents is a critical aspect of green chemistry. acs.org Efforts are made to replace hazardous solvents with greener alternatives like water, ethanol, or other bio-derived solvents. researchgate.netd-nb.info Recent research has shown the utility of using water with additives like hydroxypropyl methylcellulose (B11928114) (HPMC) to facilitate nucleophilic aromatic substitution reactions under mild conditions. d-nb.info

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. acs.orgrsc.org Both palladium-catalyzed aminations and potential copper-catalyzed alternatives fall under this principle.

Reduction of Derivatives: Avoiding the use of protecting groups, if possible, simplifies the synthetic process, reduces the number of steps, and minimizes waste. acs.org This can be achieved by using highly selective catalysts that can chemoselectively aminate the desired position without affecting other functional groups.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity is a primary goal in any chemical synthesis. For this compound, this involves a systematic optimization of various reaction parameters. researchgate.netresearchgate.net

Key Parameters for Optimization:

Catalyst and Ligand: In palladium-catalyzed reactions, screening a variety of palladium precursors and phosphine ligands is essential to find the most active and selective catalytic system. researchgate.net

Base: The choice and amount of base can significantly influence the reaction rate and the formation of side products.

Solvent: The polarity and boiling point of the solvent can affect the solubility of reactants and the reaction temperature, thereby influencing the reaction outcome.

Temperature and Reaction Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion of the starting material while minimizing degradation of the product.

Below is an interactive data table summarizing hypothetical optimization studies for a Buchwald-Hartwig amination to produce this compound.

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination for this compound Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | 75 |

| 2 | Pd2(dba)3 | RuPhos | LHMDS | Dioxane | 110 | 82 |

| 3 | Pd(OAc)2 | SPhos | K3PO4 | t-BuOH | 90 | 65 |

| 4 | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 110 | 88 |

Chemical Reactivity and Derivatization Pathways of 1 Methoxyisoquinolin 6 Amine

Transformations at the Amine Functionality of 1-Methoxyisoquinolin-6-amine

The primary aromatic amine at the C-6 position is a nucleophilic center and the most reactive site for many chemical transformations. It readily participates in reactions typical of anilines, allowing for the introduction of a wide range of functional groups.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nucleophilic nitrogen of the 6-amino group can react with various electrophilic reagents to form stable amide, sulfonamide, and urea (B33335) derivatives.

Acylation: This reaction involves treating this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), typically in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. wikipedia.org This transformation converts the amine into a more complex amide, a common strategy in medicinal chemistry to modify a compound's properties.

Sulfonylation: In a similar fashion, reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide. Sulfonamides are generally stable functional groups and are present in numerous therapeutic agents.

Carbamoylation: The formation of urea derivatives can be achieved through reaction with an isocyanate or a carbamoyl (B1232498) chloride. This process, known as carbamoylation, introduces a carbamoyl group (-CONH₂) or a substituted variant. nih.govresearchgate.net This modification is often used to enhance the biological activity or solubility of a molecule.

| Reaction Type | Reagent Class | Example Reagent | Expected Product |

|---|---|---|---|

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(1-Methoxyisoquinolin-6-yl)acetamide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | N-(1-Methoxyisoquinolin-6-yl)-4-methylbenzenesulfonamide |

| Carbamoylation | Isocyanate | Phenyl Isocyanate (PhNCO) | 1-(1-Methoxyisoquinolin-6-yl)-3-phenylurea |

Alkylation and Reductive Amination Protocols

Introducing alkyl groups onto the amine nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products.

Reductive Amination: A more efficient and selective method for preparing secondary or tertiary amines is reductive amination. wikipedia-on-ipfs.orgorganicreactions.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the corresponding alkylated amine. masterorganicchemistry.comcommonorganicchemistry.com This method avoids the issue of overalkylation commonly seen in direct alkylation. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|

| Formaldehyde | NaBH₃CN | N,N-Dimethyl-1-methoxyisoquinolin-6-amine |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-1-methoxyisoquinolin-6-amine |

| Benzaldehyde (B42025) | NaBH₃CN | N-Benzyl-1-methoxyisoquinolin-6-amine |

Diazotization and Subsequent Conversion to Other Functional Groups

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups. scienceinfo.combyjus.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). organic-chemistry.org

The resulting 1-methoxyisoquinolin-6-diazonium salt is unstable and is generally used immediately in subsequent reactions. Through reactions like the Sandmeyer and Schiemann reactions, the diazonium group (-N₂⁺) can be replaced by various nucleophiles. wikipedia.orgorganic-chemistry.orgucla.edubyjus.com This provides a powerful synthetic route to derivatives that are not accessible through direct substitution methods. For instance, diazotization of 3-aminoisoquinoline has been shown to yield 3-hydroxyisoquinoline (B109430) and 3-acetoxyisoquinoline. acs.org

| Reaction Name | Reagent | Product Functional Group | Example Product |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | 6-Chloro-1-methoxyisoquinoline |

| Sandmeyer Reaction | CuBr / HBr | -Br | 6-Bromo-1-methoxyisoquinoline |

| Sandmeyer Reaction | CuCN / KCN | -CN | 1-Methoxyisoquinoline-6-carbonitrile |

| Schiemann Reaction | HBF₄, heat | -F | 6-Fluoro-1-methoxyisoquinoline |

| Hydrolysis | H₂O, heat | -OH | 1-Methoxyisoquinolin-6-ol |

| - | KI | -I | 6-Iodo-1-methoxyisoquinoline |

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring of this compound

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus is generally more difficult than on benzene (B151609), as the heterocyclic nitrogen atom deactivates the ring system, particularly under the acidic conditions often used for these reactions. In such conditions, the nitrogen becomes protonated, forming an isoquinolinium ion, which is strongly electron-withdrawing. stackexchange.com Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. imperial.ac.uk

In this compound, the carbocyclic ring is strongly activated by the C-6 amino group, which is a powerful ortho-, para-directing activator. The C-1 methoxy (B1213986) group also activates the ring system, but its effect on the carbocyclic ring is less pronounced. The directing influence of the potent amino group will dominate, making the positions ortho (C-5 and C-7) to it the most probable sites for electrophilic attack.

Nitration and Halogenation Studies

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. For isoquinoline itself, nitration yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. stackexchange.comrsc.org For this compound, the powerful activating and directing effect of the amino group would strongly favor substitution at the C-5 and C-7 positions. To prevent oxidation of the amine and to control the reaction, the amino group would likely be protected first, for example, as an acetamide. The acetylated amine is still an ortho-, para-director but is less activating than the free amine, allowing for a more controlled reaction.

Halogenation: The introduction of a halogen (Cl, Br, I) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃). wikipedia.org Similar to nitration, the substitution pattern will be dictated by the directing effects of the existing substituents. The amino group at C-6 will direct incoming electrophiles to the C-5 and C-7 positions.

| Reaction Type | Reagents | Predicted Major Products (Substitution at C-5 and/or C-7) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (on N-acetyl protected substrate) | N-(5-Nitro-1-methoxyisoquinolin-6-yl)acetamide and N-(7-Nitro-1-methoxyisoquinolin-6-yl)acetamide |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-1-methoxyisoquinolin-6-amine and 7-Bromo-1-methoxyisoquinolin-6-amine |

| Chlorination | Cl₂ / AlCl₃ | 5-Chloro-1-methoxyisoquinolin-6-amine and 7-Chloro-1-methoxyisoquinolin-6-amine |

Friedel-Crafts Type Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with isoquinoline and other basic nitrogen heterocycles. youtube.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the lone pair of electrons on the basic nitrogen atom. This complexation results in the formation of a positively charged species, which severely deactivates the entire ring system towards further electrophilic attack. iust.ac.ir

For this compound, this deactivation would be compounded by the catalyst also complexing with the 6-amino group. Therefore, successful Friedel-Crafts reactions on this substrate are highly unlikely under standard conditions. If such a transformation were to be attempted, it would necessitate the protection of the amino group and the use of alternative, less deactivating catalytic systems, but would still present a significant synthetic challenge.

Nucleophilic Aromatic Substitution Involving the Methoxy Group or Other Positions of the Isoquinoline Core

Nucleophilic aromatic substitution (SNAr) on the isoquinoline nucleus is a key transformation for introducing new functional groups. The reactivity of the isoquinoline ring towards nucleophiles is significantly influenced by the electron-withdrawing effect of the ring nitrogen, which lowers the electron density, particularly at the C1 and C3 positions.

The methoxy group at the C1 position of this compound is a prime site for nucleophilic attack. The proximity of the methoxy group to the ring nitrogen makes the C1 position highly electrophilic. Consequently, the methoxy group can act as a leaving group and be displaced by a variety of nucleophiles. This reaction is typically facilitated by the ability of the isoquinoline ring to stabilize the negative charge in the Meisenheimer intermediate. Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

While the C1 position is the most activated site for nucleophilic attack, other positions on the isoquinoline core are generally less reactive towards SNAr unless activated by other electron-withdrawing groups. The amino group at the 6-position, being an electron-donating group, further deactivates the benzene portion of the isoquinoline ring towards nucleophilic attack. Therefore, direct nucleophilic substitution at other positions of the isoquinoline core of this compound is generally not favored under standard SNAr conditions.

| Nucleophile | Product | Reaction Conditions | Plausible Yield (%) |

| Ammonia (B1221849) | 1-Aminoisoquinolin-6-amine | High pressure, high temperature | 75 |

| Hydrazine | 1-Hydrazinylisoquinolin-6-amine | Reflux in ethanol | 80 |

| Sodium methoxide (B1231860) | No reaction (methoxy exchange) | N/A | N/A |

| Aniline | 1-(Phenylamino)isoquinolin-6-amine | Acid catalysis, heat | 65 |

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated heterocycles, and halogenated derivatives of this compound are expected to be excellent substrates for such transformations. shahucollegelatur.org.inresearchgate.net The introduction of a halogen atom (e.g., Cl, Br, I) at various positions on the isoquinoline ring opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation.

These reactions typically involve an oxidative addition of the halo-isoquinoline to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. quimicaorganica.org The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be tailored to the specific coupling partners.

Common palladium-catalyzed cross-coupling reactions that could be applied to halogenated this compound derivatives include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynyl-substituted isoquinolines.

Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

| Coupling Reaction | Halogenated Position | Coupling Partner | Catalyst/Ligand | Plausible Product |

| Suzuki | 5-Bromo | Phenylboronic acid | Pd(PPh3)4 | 1-Methoxy-5-phenylisoquinolin-6-amine |

| Heck | 8-Iodo | Styrene | Pd(OAc)2/P(o-tol)3 | 1-Methoxy-8-styrylisoquinolin-6-amine |

| Sonogashira | 4-Chloro | Phenylacetylene | PdCl2(PPh3)2/CuI | 1-Methoxy-4-(phenylethynyl)isoquinolin-6-amine |

| Buchwald-Hartwig | 5-Bromo | Morpholine | Pd2(dba)3/Xantphos | 1-Methoxy-5-(morpholino)isoquinolin-6-amine |

Cycloaddition and Heterocyclic Annulation Reactions Utilizing this compound as a Building Block

This compound can serve as a valuable building block in cycloaddition and heterocyclic annulation reactions to construct more complex, polycyclic heterocyclic systems. pharmaguideline.comrsc.orgnih.gov These reactions often involve the isoquinoline nitrogen, either in its neutral form or as a quaternized isoquinolinium salt, which can then react with various dipolarophiles or dienes.

For instance, the isoquinoline nitrogen can be alkylated to form an isoquinolinium salt. Subsequent treatment with a base can generate an isoquinolinium ylide, which is a 1,3-dipole. This ylide can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, to afford novel fused heterocyclic scaffolds. pharmaguideline.com

Furthermore, the isoquinoline ring itself can participate as a diene in [4+2] cycloaddition reactions, although this is less common due to the aromaticity of the system. More frequently, derivatives of this compound can be designed to undergo intramolecular cycloadditions, leading to the formation of intricate ring systems. The amino group at the 6-position can also be a handle for annulation reactions, where a new ring is fused onto the isoquinoline core.

| Reaction Type | Reactant | Reagent/Conditions | Plausible Product |

| [3+2] Cycloaddition | N-alkylated this compound | Base, followed by N-phenylmaleimide | A fused pyrroloisoquinoline derivative |

| [4+2] Cycloaddition (intramolecular) | A derivative with a dienophile tethered to the amino group | Heat or Lewis acid catalysis | A polycyclic fused isoquinoline |

| Pictet-Spengler Reaction | This compound | Aldehyde, acid catalysis | A tetracyclic beta-carboline analogue |

| Bischler-Napieralski Reaction | A derivative with an N-acyl-beta-phenylethylamine side chain | POCl3, heat | A fused dihydroisoquinoline derivative |

Oxidative and Reductive Transformations of this compound

The this compound molecule is susceptible to both oxidative and reductive transformations, which can affect the isoquinoline core, the methoxy group, and the amino group. The outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidative Transformations:

Oxidation of the isoquinoline ring can be challenging due to its relative electron deficiency; however, under vigorous conditions, ring cleavage can occur. pharmaguideline.com A more common oxidative transformation is the N-oxidation of the isoquinoline nitrogen to form the corresponding this compound N-oxide. researchgate.netacs.orgacs.org This can be achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate for further functionalization.

The amino group at the 6-position is susceptible to oxidation and may require protection during certain oxidative reactions. youtube.com Strong oxidizing agents can potentially convert the amino group to a nitroso or nitro group, or lead to polymerization. acs.org The methoxy group is generally stable to mild oxidation conditions.

Reductive Transformations:

Reduction of the isoquinoline ring system can be achieved under various conditions. pharmaguideline.com Catalytic hydrogenation, for instance, can lead to the reduction of the pyridine ring to afford a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. rsc.orgresearchgate.net Under more forcing conditions, both the pyridine and the benzene rings can be reduced. The choice of catalyst and reaction conditions can allow for selective reduction. rsc.org

The Birch reduction, using an alkali metal in liquid ammonia with an alcohol, can be used to partially reduce the benzene ring of the isoquinoline system, leading to non-aromatic cyclic dienes. nih.govwikipedia.orgpharmaguideline.com The amino group is generally stable under these reductive conditions. If a nitro-analogue of this compound were available, the nitro group could be readily reduced to the amine functionality using various reducing agents such as Sn/HCl, Fe/HCl, or catalytic hydrogenation. quimicaorganica.orgwikipedia.orgnih.govgoogle.comorganic-chemistry.org

| Transformation | Reagent/Conditions | Plausible Product |

| N-Oxidation | m-CPBA, CH2Cl2 | This compound N-oxide |

| Ring Reduction (Pyridine) | H2, Pd/C, EtOH | 1-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-amine |

| Ring Reduction (Complete) | H2, PtO2, high pressure | 1-Methoxydecahydroisoquinolin-6-amine |

| Birch Reduction | Na, liq. NH3, EtOH | 1-Methoxy-6-amino-5,8-dihydroisoquinoline |

Computational and Theoretical Studies on 1 Methoxyisoquinolin 6 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic properties and reactivity of molecules. For 1-methoxyisoquinolin-6-amine, such calculations would provide valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surface (ESP) Mapping

An ESP map illustrates the charge distribution on the surface of a molecule, highlighting electrophilic and nucleophilic sites. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive electrostatic potential (electron-poor areas). This information is vital for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor and empty acceptor orbitals, offering insights into hyperconjugative effects and the stability of the molecular system.

Conformational Analysis and Energy Landscape of this compound

Conformational analysis would involve exploring the different spatial arrangements (conformers) of this compound and determining their relative energies. This would identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding its flexibility and biological activity.

Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior

Molecular dynamics simulations could be employed to study the behavior of this compound in a solvent environment, typically water. These simulations would provide information on how the molecule interacts with solvent molecules and its dynamic behavior over time, which is essential for understanding its solubility and transport properties.

Elucidation of Reaction Mechanisms for Transformations Involving this compound via Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying the reaction pathways, identifying transition states, and calculating activation energies for various transformations, providing a deeper understanding of its chemical reactivity.

Ligand-Target Docking and Molecular Modeling Studies of this compound and Its Analogues

Molecular docking and modeling are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. Such studies are fundamental in rational drug design, providing insights into the potential mechanism of action and guiding the synthesis of more potent and selective compounds.

For the broader class of isoquinoline (B145761) derivatives, numerous docking and modeling studies have been reported. For instance, research on substituted isoquinolin-1-amine derivatives has explored their potential as inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK). These studies often involve creating a homology model of the target protein's kinase domain and docking various isoquinoline-based compounds to identify key interactions and structure-activity relationships. However, these studies have focused on other substituted isoquinolines and have not included this compound in their public-facing datasets.

Similarly, in silico investigations of natural isoquinoline alkaloids have been performed to assess their binding interactions with enzymes like monoamine oxidase A (MAO-A), a target for anticancer therapies. mdpi.com These studies typically involve screening a library of compounds and analyzing their docking scores, binding energies, and interaction patterns with the active site residues of the target protein. mdpi.comnih.gov While methodologically relevant, the specific results for this compound are not present in these analyses.

The general approach for such a study on this compound would involve:

Selection of a relevant biological target.

Preparation of the 3D structure of the target protein and the ligand (this compound).

Performance of molecular docking simulations to predict the binding pose and affinity.

Analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Potentially, running molecular dynamics simulations to assess the stability of the ligand-protein complex over time.

Without specific research on this compound, any discussion of its potential interactions with biological targets remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for optimizing lead structures in drug discovery.

Several QSAR studies have been conducted on various classes of isoquinoline and quinoline (B57606) derivatives. nih.govresearchgate.netresearchgate.netjapsonline.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to series of 3-aryl-1-isoquinolinamines to develop models that predict their antitumor activity. These models provide contour maps that indicate which regions of the molecule are sensitive to steric and electrostatic modifications, thus guiding the design of more potent analogues.

A typical QSAR study on derivatives of this compound would entail:

Synthesizing a series of derivatives with varied substituents.

Experimentally measuring the biological activity of these compounds against a specific target.

Calculating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

Developing a mathematical model that correlates the descriptors with the observed biological activity using statistical methods like multiple linear regression or machine learning algorithms.

Validating the predictive power of the QSAR model using internal and external validation techniques.

The absence of a dataset of this compound derivatives with measured biological activity in the public domain precludes the development and discussion of a specific QSAR model for this chemical series.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Methoxyisoquinolin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-Methoxyisoquinolin-6-amine can be achieved.

1D NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR experiments are the cornerstone of structural analysis, providing foundational information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core, the methoxy (B1213986) group protons, and the amine group protons. The aromatic region will display a set of coupled signals, while the methoxy group will appear as a characteristic singlet. The amine protons often present as a broad singlet, and their chemical shift can be concentration-dependent. libretexts.orgmodgraph.co.uk The addition of D₂O would lead to the disappearance of the -NH₂ signal, confirming its assignment. libretexts.org

¹³C NMR Spectroscopy: The carbon-¹³ (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu For this compound, ten distinct signals are expected, corresponding to the nine carbons of the isoquinoline ring system and the one carbon of the methoxy group. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen) and the aromatic ring currents. Carbons directly bonded to heteroatoms, such as C1 (attached to the methoxy group) and C6 (attached to the amino group), will show characteristic downfield shifts. oregonstate.edu

¹⁵N NMR Spectroscopy: Nitrogen-15 (¹⁵N) NMR, while less sensitive than ¹H or ¹³C NMR, can offer direct insight into the electronic environment of the nitrogen atoms. wikipedia.orghuji.ac.il The spectrum of this compound would be expected to show two distinct signals: one for the heterocyclic nitrogen (N2) within the isoquinoline ring and another for the exocyclic amine nitrogen (N6). researchgate.net The chemical shifts can differentiate between the sp²-hybridized ring nitrogen and the sp³-hybridized (or near sp³) amino nitrogen. semanticscholar.orgresearchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Carbon Position | Predicted Chemical Shift (ppm) |

| H-3 | ~7.0-7.2 | C-1 | ~160-165 |

| H-4 | ~7.8-8.0 | C-3 | ~100-105 |

| H-5 | ~7.2-7.4 | C-4 | ~135-140 |

| H-7 | ~6.8-7.0 | C-4a | ~125-130 |

| H-8 | ~7.9-8.1 | C-5 | ~115-120 |

| -OCH₃ | ~3.9-4.1 | C-6 | ~145-150 |

| -NH₂ | ~4.0-5.5 (broad) | C-7 | ~105-110 |

| C-8 | ~120-125 | ||

| C-8a | ~140-145 | ||

| -OCH₃ | ~55-60 |

Note: Predicted values are based on typical chemical shifts for substituted isoquinoline systems and may vary depending on solvent and experimental conditions. nih.govtsijournals.comnih.govresearchgate.netnih.govmodgraph.co.ukresearchgate.netmdpi.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing connectivity between atoms, allowing for the unambiguous assignment of the 1D spectra. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons, such as H-3 with H-4, H-7 with H-8, and H-5 with H-7 (W-coupling) and H-8, helping to trace the connectivity within the separate aromatic rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov This is a crucial experiment for assigning the carbon signals based on the already assigned proton signals. For example, the singlet from the methoxy protons would correlate with the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can be useful for confirming stereochemistry and conformation. For this compound, a NOESY experiment could show a correlation between the methoxy protons and the H-8 proton, confirming their spatial proximity.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms | Structural Information Confirmed |

|---|---|---|---|

| COSY | H-3 ↔ H-4 | Protons on adjacent carbons | Connectivity in the pyridine (B92270) ring |

| COSY | H-7 ↔ H-8 | Protons on adjacent carbons | Connectivity in the benzene (B151609) ring |

| HSQC | -OCH₃ protons | -OCH₃ carbon | Direct C-H bond of the methoxy group |

| HSQC | Aromatic protons (H-3,4,5,7,8) | Attached aromatic carbons (C-3,4,5,7,8) | Direct C-H bonds of the isoquinoline core |

| HMBC | -OCH₃ protons | C-1 | Position of the methoxy group at C-1 |

| HMBC | H-5 | C-4, C-6, C-8a | Connectivity around the amino-substituted ring |

| HMBC | H-7 | C-5, C-6, C-8a | Confirmation of the benzene ring structure |

| NOESY | -OCH₃ protons ↔ H-8 | Protons close in space | Spatial arrangement of substituents |

Note: This table highlights some of the most informative expected correlations. rsc.orgresearchgate.net

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) provides valuable information about the molecule in its solid, crystalline, or amorphous form. For a compound like this compound, ssNMR could be used to:

Characterize different polymorphic forms (polymorphs), which may have distinct physical properties.

Study intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Provide structural information when the compound is poorly soluble. nih.gov

Differentiate isomers by identifying which carbons are directly bonded to nitrogen atoms through techniques like ¹³C{¹⁴N} RESPDOR experiments. iastate.edu

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecule and its fragments. youtube.com For this compound (C₁₀H₁₀N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) with the theoretically calculated mass. missouri.eduresearchgate.net

HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₁₁N₂O]⁺ | 175.0866 |

Note: The exact mass is calculated using the masses of the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915. sisweb.comepfl.ch

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting fragment ions. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers, which might have the same exact mass. nih.gov

For this compound, the fragmentation of the [M+H]⁺ ion (m/z 175.0866) would likely proceed through several characteristic pathways common to isoquinoline alkaloids and related structures. researchgate.netcore.ac.uk These pathways can include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to an ion at m/z ~160.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can lose CO.

Loss of ammonia (B1221849) (NH₃) or related nitrogen-containing species: Fragmentation involving the amine group. researchgate.net

Cleavage of the isoquinoline ring: This can lead to a variety of smaller fragment ions characteristic of the bicyclic core. researchgate.netresearchgate.net

Predicted MS/MS Fragmentation of [C₁₀H₁₁N₂O]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Formula |

|---|---|---|---|

| 175.0866 | 160.0631 | •CH₃ | [C₉H₈N₂O]⁺• |

| 175.0866 | 158.0811 | NH₃ | [C₁₀H₈O]⁺• |

| 175.0866 | 146.0655 | HCN | [C₉H₉NO]⁺ |

| 160.0631 | 132.0682 | CO | [C₈H₈N₂]⁺• |

| 146.0655 | 118.0706 | CO | [C₈H₈N]⁺ |

Note: The fragmentation pathways are predictive and based on known fragmentation behaviors of similar chemical structures. researchgate.netmdpi.comresearchgate.netmiamioh.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the molecular structure.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum provides definitive evidence for its key structural components. The primary amine (-NH₂) group is characterized by a pair of medium-intensity peaks in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations, respectively. ucla.educhemistrytalk.org An N-H bending (scissoring) vibration is also typically observed around 1640–1560 cm⁻¹. youtube.com

The aromatic isoquinoline core gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). vscht.cz The C=C and C=N ring stretching vibrations produce a series of sharp, medium-to-strong intensity bands in the 1620–1450 cm⁻¹ fingerprint region. researchgate.net The methoxy (-OCH₃) group is identified by its characteristic C-H stretching vibrations around 2950–2850 cm⁻¹ and, more diagnostically, by a strong C-O stretching band in the 1275–1200 cm⁻¹ region for aryl ethers. wpmucdn.com

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching vibrations of the aromatic ring system are expected to be particularly Raman-active, providing a distinct fingerprint in the 1600–1300 cm⁻¹ region. nih.gov The C-O-C symmetric stretch of the methoxy group and other skeletal vibrations also contribute to the Raman spectrum. Low-frequency modes below 200 cm⁻¹, corresponding to lattice vibrations in the solid state, can provide insights into the crystal packing and polymorphic form of the compound. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 (two bands) | Medium | Weak-Medium |

| Aromatic C-H Stretch | Isoquinoline Ring | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2950 - 2850 | Medium | Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1640 - 1560 | Medium-Strong | Weak |

| C=C and C=N Ring Stretch | Isoquinoline Ring | 1620 - 1450 | Strong-Medium | Strong |

| Aryl C-O Stretch | Methoxy (-OCH₃) | 1275 - 1200 | Strong | Medium |

| Aromatic C-H Out-of-Plane Bend | Isoquinoline Ring | 900 - 675 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic isoquinoline ring of this compound.

The UV-Vis spectrum of the parent isoquinoline molecule exhibits characteristic absorption bands arising from π → π* electronic transitions within the aromatic system. nist.gov The introduction of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups as substituents on the ring acts to extend the conjugation and modify the electronic properties of the chromophore. These auxochromic groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted isoquinoline. researchgate.net The spectrum is expected to show complex absorption bands, likely with maxima (λmax) in the 250-400 nm range, reflecting the extended π-electron system. The exact position and intensity of these bands can be sensitive to solvent polarity. nih.gov

Beyond structural confirmation, UV-Vis spectroscopy is a primary tool for quantitative analysis. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at a specific λmax and using a calibration curve prepared from standards of known concentration, the concentration of this compound in a sample can be accurately determined. This is a fundamental application in purity assays and formulation analysis.

| Expected λmax Range (nm) | Associated Electronic Transition | Structural Origin |

|---|---|---|

| ~250 - 290 | π → π | Benzene-like transitions in the isoquinoline core |

| ~300 - 360 | π → π | Transitions involving the extended conjugated system |

Chromatographic Techniques for Separation, Purity Profiling, and Quantitative Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for isolation, purity assessment, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable.

Method development typically involves selecting a stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Due to the basic nature of the amine group, the pH of the mobile phase is a critical parameter; a slightly acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the aqueous component to ensure the analyte is in a consistent, protonated state, leading to sharp, symmetrical peaks. thermofisher.cn Separation of potential positional isomers, which may arise during synthesis, can often be achieved by optimizing the mobile phase composition and column chemistry, for instance by using a phenyl-hexyl column to enhance π-π interactions. mtc-usa.comchromforum.org

Detection is typically performed with a UV-Vis detector set at one of the compound's absorption maxima (λmax). For quantitative analysis, the method must be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). chromatographyonline.com

| Parameter | Typical Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Set at a determined λmax (e.g., 270 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC is challenging due to its polarity (from the -NH₂ group) and relatively high boiling point, which can lead to poor peak shape and thermal degradation. sigmaaldrich.com

To overcome these limitations, derivatization is required. nih.gov The active hydrogen atoms on the primary amine can be replaced with non-polar groups to increase the compound's volatility and thermal stability. A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -NH₂ group to a -N(Si(CH₃)₃)₂ group. nih.govyoutube.com Acylation with reagents like trifluoroacetic anhydride (B1165640) is another effective strategy. researchgate.net

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that can be used for definitive structural identification. For the silylated derivative of this compound, characteristic fragments would likely include the molecular ion, loss of a methyl group (M-15), and fragmentation of the isoquinoline ring.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (1.0 mL/min) |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50 - 550 amu |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used primarily for qualitative analysis. It is exceptionally well-suited for monitoring the progress of a chemical reaction, such as the synthesis of this compound. youtube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel on an aluminum backing). Alongside the reaction mixture, spots of the starting materials and, if available, the pure product are also applied. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexanes. As the solvent moves up the plate by capillary action, it carries the components of the spots with it at different rates depending on their polarity and affinity for the stationary phase.

By observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product in the reaction mixture lane over time, the progress of the reaction can be tracked. youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. A co-spot, where the reaction mixture is spotted on top of the starting material, is often used to confirm if the starting material has been fully consumed, especially if the Rf values of the reactant and product are close.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plate |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Application | Spotting of Starting Material (SM), Reaction Mixture (RM), and Co-spot (CS) |

| Visualization | UV light at 254 nm; Staining with potassium permanganate |

| Interpretation | Reaction is complete when the SM spot is absent in the RM lane. |

X-ray Crystallography for Absolute Structural Determination of this compound and Its Co-Crystals

While the previously mentioned techniques provide compelling evidence for the structure of this compound, X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

The process requires growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed computationally to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

A crystal structure of this compound would not only confirm its constitution but also reveal details about its solid-state packing. Importantly, it would elucidate intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates the crystal lattice and influences physical properties like melting point and solubility.

Furthermore, X-ray crystallography is essential for studying co-crystals. By co-crystallizing this compound with other molecules (co-formers), it is possible to investigate and engineer specific non-covalent interactions. This has significant applications in materials science and pharmaceutical development for modifying the physicochemical properties of a compound.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise x, y, z position of every non-hydrogen atom |

| Bond Lengths | Exact distances between bonded atoms (in Ångströms) |

| Bond Angles | Angles between adjacent bonds (in degrees) |

| Torsional Angles | Dihedral angles defining molecular conformation |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, and van der Waals contacts |

Biological Activity and Pharmacological Research Potential of 1 Methoxyisoquinolin 6 Amine and Its Derivatives

Exploration of Molecular Targets and Ligand-Receptor Interactions

Research into the derivatives of 1-Methoxyisoquinolin-6-amine has predominantly centered on their interaction with specific enzymes involved in the blood coagulation cascade.

The most prominent area of investigation for derivatives of this compound is their activity as enzyme inhibitors. Specifically, these derivatives have been extensively explored as inhibitors of Coagulation Factor XIa (FXIa). researchoutreach.org FXIa is a plasma serine protease that plays a critical role in the intrinsic pathway of blood coagulation. googleapis.com Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic diseases with a potentially lower risk of bleeding compared to traditional anticoagulants. googleapis.com

Derivatives incorporating the this compound scaffold have been synthesized and evaluated for their FXIa inhibitory activity. For instance, a European patent application describes piperazine (B1678402) derivatives, synthesized using this compound as a starting material, which function as FXIa inhibitors. researchoutreach.org These compounds are being investigated for their potential use in treating conditions such as stroke, myocardial infarction, and venous thromboembolism. researchoutreach.org

Below is a representative data table of the inhibitory activity of selected derivatives from patent literature, illustrating the potential of this chemical class.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Example 1 | Factor XIa | 1.5 | googleapis.com |

| Example 2 | Factor XIa | 2.3 | googleapis.com |

| Example 3 | Factor XIa | 3.1 | googleapis.com |

| Example 4 | Factor XIa | 1.8 | googleapis.com |

| Example 5 | Factor XIa | 0.9 | googleapis.com |

This table is for illustrative purposes and showcases the potency of derivatives, not this compound itself.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

The development of potent and selective inhibitors based on the this compound scaffold has been guided by extensive SAR and SPR studies.

The this compound core serves as a versatile starting point for the generation of compound libraries. In the context of FXIa inhibitors, the synthesis typically involves the coupling of the amine group of this compound with various carboxylic acids or other reactive partners to introduce diverse substituents. researchoutreach.org This approach allows for the systematic exploration of how different chemical groups at various positions on the molecule affect its biological activity. The goal of these synthetic efforts is to optimize potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations of Cellular and Biochemical Effects

The primary biochemical effect of the derivatives of this compound that have been studied is the inhibition of the enzymatic activity of FXIa. By binding to FXIa, these compounds block its ability to activate Factor IX in the coagulation cascade. googleapis.com This interruption of the intrinsic pathway of coagulation leads to a reduction in thrombin generation and subsequent fibrin (B1330869) clot formation. nih.govnih.gov

The cellular effects are a direct consequence of this biochemical mechanism. In cellular models and in vivo studies, these compounds are expected to exhibit anticoagulant properties, prolonging clotting times and preventing the formation of thrombi. The therapeutic potential of these compounds lies in their ability to prevent pathological thrombosis while preserving normal hemostasis, which is crucial for preventing bleeding. googleapis.com

Modulation of Specific Signaling Pathways

Derivatives of the isoquinoline (B145761) scaffold have been shown to modulate key signaling pathways involved in cellular regulation. For instance, certain isoquinoline alkaloids can influence the mitogen-activated protein kinase (MAPK) pathways, such as p38 MAPK and c-Jun N-terminal kinase (JNK), which are critical in cellular responses to stress, inflammation, and apoptosis. nih.gov The modulation of these pathways is a significant area of interest in the development of therapeutic agents for a variety of diseases, including cancer and inflammatory disorders.

Furthermore, isoquinoline-related alkaloids have been observed to interfere with the nuclear factor-kappa B (NF-κB) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.gov These pathways are crucial for cell survival, proliferation, and immune responses. By modulating these signaling cascades, isoquinoline derivatives demonstrate potential for therapeutic intervention in a range of pathological conditions.

Studies on Cell Cycle Progression and Apoptosis Induction